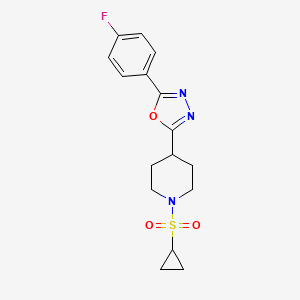

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-13-3-1-11(2-4-13)15-18-19-16(23-15)12-7-9-20(10-8-12)24(21,22)14-5-6-14/h1-4,12,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGXRBIHXUDAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring to form different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives of the oxadiazole ring.

Aplicaciones Científicas De Investigación

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory, analgesic, and anticancer activities.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit certain enzymes involved in biological processes, leading to therapeutic effects.

Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.

Interfering with DNA/RNA: It may interact with nucleic acids, disrupting their function and leading to antimicrobial or anticancer effects.

Comparación Con Compuestos Similares

Comparison with Commercial Antibacterial Agents

In Vitro Antibacterial Activity

The methylsulfonyl analog demonstrated superior antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight, compared to commercial agents bismerthiazole and thiodiazole copper . Key data include:

| Compound | EC₅₀ (μg/mL) | Reference |

|---|---|---|

| 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 9.89 | |

| Bismerthiazole | 92.61 | |

| Thiodiazole copper | 121.82 |

The methylsulfonyl analog’s EC₅₀ was 9.3-fold lower than bismerthiazole and 12.3-fold lower than thiodiazole copper, highlighting its potency in inhibiting Xoo growth .

In Vivo Efficacy

In greenhouse trials, the methylsulfonyl analog exhibited 41.82% protective activity against rice bacterial leaf blight at 200 μg/mL, outperforming bismerthiazole (37.51%) and thiodiazole copper (25.58%) .

Comparison with Other 1,3,4-Oxadiazole Derivatives

Fungicidal and Herbicidal Activities

A 2022 study synthesized 1,3,4-oxadiazole thioether derivatives (e.g., compounds 5a, 5e, 5g) with trifluoromethyl-pyrazole substituents . In contrast, the methylsulfonyl analog specifically targets Xoo with sub-10 μg/mL EC₅₀ values, suggesting that sulfone groups enhance specificity for bacterial pathogens .

Mechanistic Differences

- EPS Inhibition : The methylsulfonyl analog reduced extracellular polysaccharide (EPS) production in Xoo by 94.52% at 20 μg/mL, disrupting biofilm formation and pathogenicity . Thioether derivatives (e.g., 5g ) instead targeted succinate dehydrogenase (SDH) in fungi, indicating divergent modes of action .

Mechanistic Advantages Over Similar Compounds

Dual Action: Antimicrobial and Plant Defense Priming

Unlike bismerthiazole (which primarily inhibits bacterial growth), the methylsulfonyl analog uniquely enhances plant resistance by:

- Increasing SOD and POD activities by 20–30% over infected controls, mitigating oxidative stress .

- Preserving chlorophyll content (70–80% of healthy controls) and reducing malondialdehyde (MDA) accumulation, a marker of lipid peroxidation .

Biofilm Disruption

At 20 μg/mL, the methylsulfonyl analog reduced Xoo biofilm formation by >90%, a critical advantage over thiodiazole copper, which lacks biofilm-inhibiting properties .

Actividad Biológica

The compound 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is primarily attributed to its interaction with various biomolecular targets. Research indicates that compounds in the oxadiazole family often exhibit:

- Anticancer Activity : Oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Antiviral Properties : The compound may possess antiviral activity by inhibiting viral replication mechanisms, similar to other oxadiazole derivatives .

- Nematocidal Effects : Some oxadiazoles demonstrate significant nematocidal activity through modulation of acetylcholine receptors in nematodes .

Table 1: Biological Activities of 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of HDAC and thymidylate synthase | |

| Antiviral | Inhibition of viral replication | |

| Nematocidal | Modulation of acetylcholine receptors |

Case Study 1: Anticancer Potential

A study investigated the anticancer effects of various oxadiazole derivatives, including the target compound. The results demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to its ability to inhibit HDAC activity, leading to apoptosis in malignant cells.

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral properties, 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole was evaluated for its effectiveness against viral infections. The findings indicated that it inhibited viral replication at low concentrations, suggesting potential as a therapeutic agent for viral diseases.

Case Study 3: Nematocidal Activity

Research on nematodes revealed that this oxadiazole derivative had potent nematocidal effects. The study highlighted that the compound's action on acetylcholine receptors was crucial for its efficacy against Bursaphelenchus xylophilus, outperforming standard treatments like avermectin .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(1-(cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole?

- Methodology : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of acylthiosemicarbazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

- Step 2 : Introduction of the cyclopropylsulfonyl group to the piperidine ring via nucleophilic substitution or coupling reactions (e.g., using LiH in DMF as a base) .

- Step 3 : Functionalization with the 4-fluorophenyl group through Suzuki-Miyaura cross-coupling or direct arylation .

- Validation : Intermediate purity is confirmed by TLC/HPLC, and final product structure by NMR (¹H/¹³C) and HRMS .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Techniques :

- X-ray crystallography for absolute configuration (e.g., similar oxadiazole derivatives in ).

- FT-IR to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- ¹H/¹³C NMR to verify substituent positions and stereochemistry .

Q. What preliminary biological screening methods are used to assess its activity?

- Assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Case Study : Replacing the cyclopropylsulfonyl group with a morpholine-sulfonyl group (as in ) reduces antibacterial potency but enhances solubility.

- SAR Analysis :

- Electron-withdrawing groups (e.g., -F on phenyl) improve target binding (e.g., via dipole interactions) .

- Piperidine substitution (e.g., N-methyl vs. N-sulfonyl) alters pharmacokinetics (logP, t₁/₂) .

- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum interference) or cell line heterogeneity .

Q. What computational strategies are used to predict target interactions?

- Methods :

- Molecular docking (AutoDock Vina) to map binding to kinase ATP pockets (e.g., EGFR) .

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

- QSAR models to correlate substituent electronegativity with antimicrobial activity .

Q. How can in vitro-to-in vivo efficacy gaps be addressed?

- Optimization :

- Prodrug design : Esterification of polar groups to enhance bioavailability .

- Nanoparticle encapsulation (e.g., PLGA) to improve solubility and reduce off-target effects .

- Validation : Pharmacokinetic studies (e.g., Cmax, AUC) in rodent models .

Q. What are the challenges in resolving contradictory data on metabolic stability?

- Case Example : Conflicting CYP450 inhibition profiles may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.